N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, methoxy groups, and a chloro-substituted phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions: The introduction of the chloro and methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst and appropriate reaction conditions to ensure regioselectivity.
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole ring and the substituted phenyl rings. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chloro and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Ester derivative instead of amide.
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-sulfonamide: Sulfonamide derivative.
Uniqueness
The presence of both chloro and methoxy groups on the phenyl rings, along with the methyl group on the triazole ring, imparts unique electronic and steric properties to N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-8-9-15(25-2)13(19)10-12)21-22-23(11)14-6-4-5-7-16(14)26-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDDPPZLBUHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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